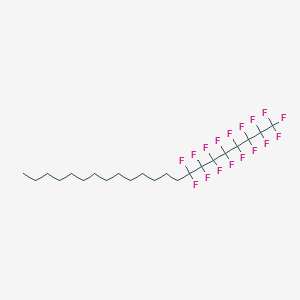
1-(Perfluoro-n-octyl)tetradecane
Overview
Description
1-(Perfluoro-n-octyl)tetradecane is a chemical compound with the molecular formula C22H29F17 . It has a molecular weight of 616.438514 g/mol . The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodocosane .
Molecular Structure Analysis
The molecule contains a total of 67 bonds, including 38 non-H bonds and 19 rotatable bonds . The 2D chemical structure image of this compound is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Scientific Research Applications
Thermodynamic Properties and Vapor Pressures : The study by Druzhinina et al. (2006) explored the temperature dependencies of saturated vapor pressures and heat capacities of perfluoropolyethers, including compounds related to 1-(Perfluoro-n-octyl)tetradecane. This research is significant for understanding the boiling points, enthalpies of vaporization, critical parameters, and thermodynamic functions of these substances, which are crucial for their application in various industrial processes (Druzhinina et al., 2006).
Electronic Properties in Organic Materials : Eaton et al. (2013) investigated the singlet exciton fission in polycrystalline thin films of perylenediimide derivatives, closely related to this compound. This research is pivotal for enhancing organic solar cell performance and understanding charge separation in artificial photosynthesis systems (Eaton et al., 2013).
Synthesis and Characterization of Phthalocyanines : İ. GÜrol et al. (2013) described the synthesis and characterization of perfluoroalkyl substituted zinc and metal-free phthalocyanines. This research contributes to the development of novel materials with potential applications in fields like catalysis and photovoltaics (İ. GÜrol et al., 2013).
Electrochemical Applications : Wolf et al. (2006) studied the electrochemical reduction of 1-halooctanes, which are structurally similar to this compound, at platinized platinum electrodes. This research is crucial for understanding the electrochemical behavior of such compounds, potentially influencing the design of new electrochemical sensors or catalysts (Wolf et al., 2006).
Surface Activity in Membranes : Rábago et al. (1994) explored the incorporation of fluorocarbon and hydrocarbon surfactants into perfluorosulfonic acid (Nafion) membranes, demonstrating significant permeability improvements. This study is relevant for enhancing the performance of chemical sensors and fuel cells (Rábago et al., 1994).
Mechanism of Action
While there isn’t specific information available on the mechanism of action for 1-(Perfluoro-n-octyl)tetradecane, perfluoralkylated substances (PFAS) such as perfluorooctanoic acid (PFOA) or perfluorooctanesulfonic acid (PFOS) have been shown to be hepatotoxic in rodents, and the mechanism of action is mostly attributed to the PFAS-mediated activation of the peroxisome proliferator-activated receptor alpha (PPARα) .
Safety and Hazards
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodocosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(23,24)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)21(35,36)22(37,38)39/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIJPSWAAIRVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402082 | |
| Record name | 1-(Perfluoro-n-octyl)tetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133310-72-2 | |
| Record name | 1-(Perfluoro-n-octyl)tetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



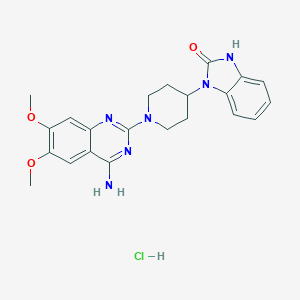
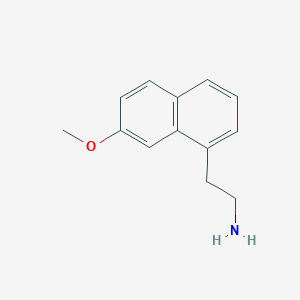
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)
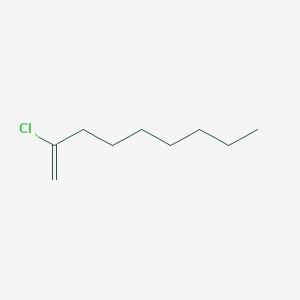
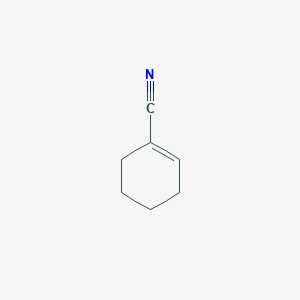
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)
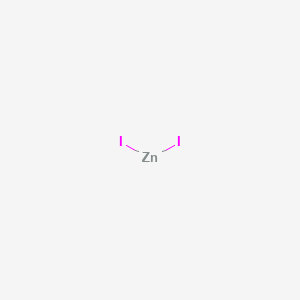
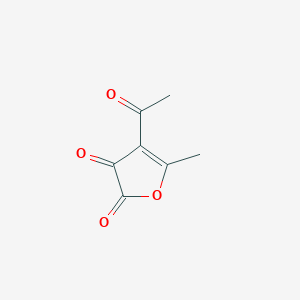
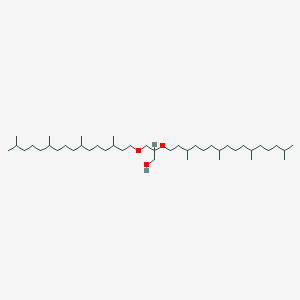
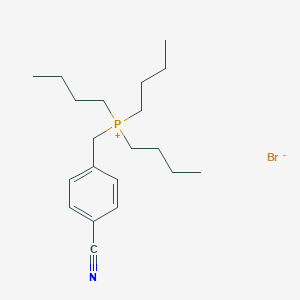
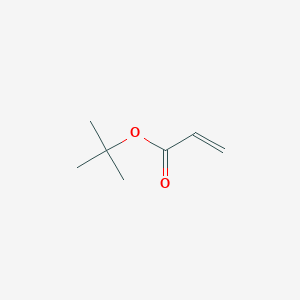
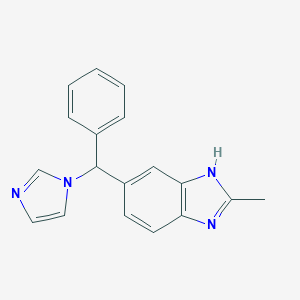
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)